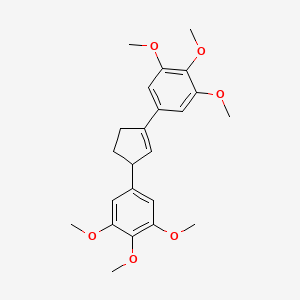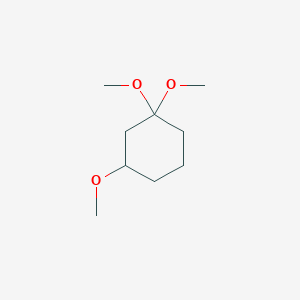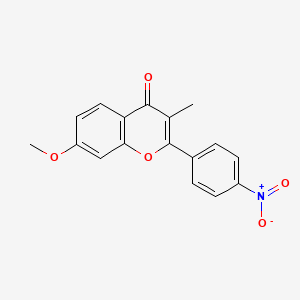
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 3-methyl-4H-chromen-4-one in the presence of a base, followed by methylation using methoxy reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Major products formed from these reactions include quinones, amino derivatives, and various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in functional groups and substitution patterns.
Pyranoquinolones: These compounds exhibit unique biological activities and are synthesized through different synthetic routes.
Quinolin-2,4-diones: These derivatives are known for their roles in natural and synthetic chemistry and their pharmacological activities.
The uniqueness of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
122260-03-1 |
|---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-16(19)14-8-7-13(22-2)9-15(14)23-17(10)11-3-5-12(6-4-11)18(20)21/h3-9H,1-2H3 |
InChI Key |
ZDRASXYVDRXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


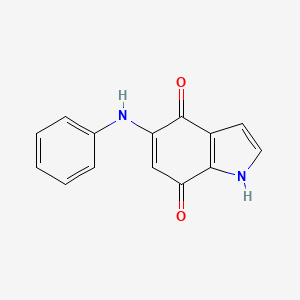

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
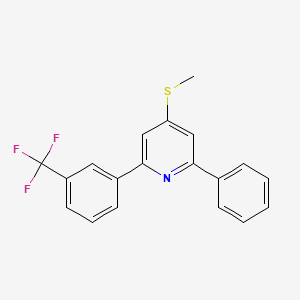

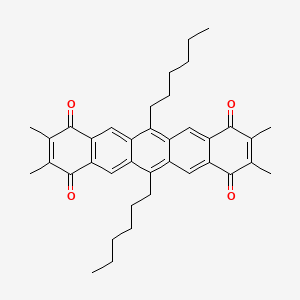
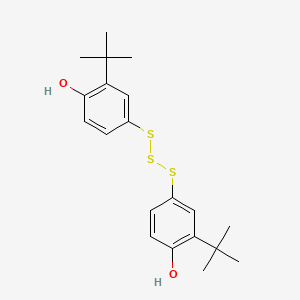

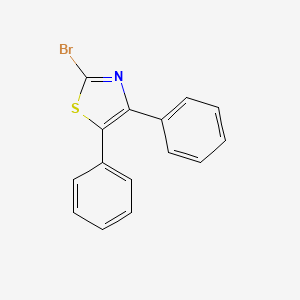
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
